

Physical and chemical properties of Methyl 5-bromo-6-methylpicolinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 5-bromo-6-methylpicolinate**

Cat. No.: **B594140**

[Get Quote](#)

An In-depth Technical Guide to Methyl 5-bromo-6-methylpicolinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **Methyl 5-bromo-6-methylpicolinate**, a key intermediate in various synthetic processes.

Core Chemical Identity

Methyl 5-bromo-6-methylpicolinate is a brominated methylpyridine derivative utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. [1] Its structure offers multiple sites for functionalization, making it a valuable building block in medicinal chemistry and material science.[1][2]

Identifier	Value
CAS Number	1215860-20-0 [3]
Molecular Formula	C ₈ H ₈ BrNO ₂ [3]
Molecular Weight	230.06 g/mol [3]
IUPAC Name	methyl 5-bromo-6-methylpyridine-2-carboxylate
Synonyms	5-Bromo-6-methylpyridine-2-carboxylic acid methyl ester, methyl 5-bromo-6-methyl-2-pyridinecarboxylate [4]
MDL Number	MFCD09753045

Physicochemical Properties

The compound is typically an off-white to yellow solid.[\[3\]](#) Key physical and chemical data are summarized below.

Property	Value
Physical Form	Solid, Powder [1]
Appearance	Off-white to yellow Solid [3]
Boiling Point	301.8 ± 37.0 °C (Predicted) [2][3][5]
Density	1.503 ± 0.06 g/cm ³ (Predicted) [2][3]
pKa	-0.43 ± 0.10 (Predicted) [2][3]
Purity	Typically ≥97%
Storage	Inert atmosphere, Room Temperature [2][3]

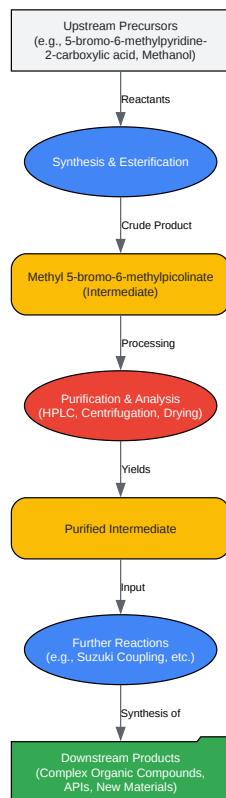
Experimental Protocols

General Synthesis of Methyl 5-bromo-6-methylpicolinate

This protocol describes a general procedure for the synthesis of **Methyl 5-bromo-6-methylpicolinate** via esterification of its corresponding carboxylic acid.[\[3\]](#)

Materials:

- 5-bromo-6-methylpyridine-2-carboxylic acid
- Methanol (CH₃OH)
- Thionyl chloride (SOCl₂)
- Methyl tert-butyl ether (MTBE)
- Hexane
- Water


Procedure:

- In a reactor equipped with a glass liner, 5-bromo-6-methylpyridine-2-carboxylic acid (30 kg, 138.9 mol) and methanol (133 kg, 4156 mol) are added sequentially.[\[3\]](#)
- Thionyl chloride (36.8 kg, 309.2 mol) is slowly added while stirring, maintaining the reaction temperature between 20-30 °C.[\[3\]](#)
- After the addition is complete, the reaction mixture is heated to 55-65 °C and held at this temperature for 2 hours.[\[3\]](#)
- The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the remaining starting material is less than 2%.[\[3\]](#)
- The solvent is removed by distillation under reduced pressure at a temperature below 40 °C.[\[3\]](#)
- Methyl tert-butyl ether (MTBE, 280 kg) is added to the residue, and the mixture is stirred for 30 minutes to dissolve the crude product.[\[3\]](#)

- The MTBE solution is transferred to a separate drum. Water (300 kg) is added to the original reactor, and the MTBE solution is pumped back into the reactor while maintaining a temperature of 0-5 °C and stirring for 1 hour.[3]
- After phase separation, the aqueous layer is extracted with MTBE (60 kg).[3]
- The organic phases are combined and concentrated again under reduced pressure at a temperature below 40 °C.[3]
- Hexane (60 kg) is added to the concentrated residue. The mixture is stirred, and the resulting solid is separated by centrifugation and dried.[3]
- The final product is obtained as a white powder with a purity greater than 98% and a molar yield of 70%. [3]

Logical and Experimental Workflow

Methyl 5-bromo-6-methylpicolinate serves as a crucial starting material or intermediate in multi-step synthetic pathways. The following diagram illustrates its general role in a synthetic workflow.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow illustrating the role of **Methyl 5-bromo-6-methylpicolinate**.

Applications in Research and Development

Methyl 5-bromo-6-methylpicolinate is primarily used as a chemical intermediate for creating more complex organic compounds.^[2] Its unique structure and reactivity make it a valuable component in the development of novel molecules.^[2]

- Pharmaceutical Development: It serves as a potential precursor in the development of new pharmaceuticals.^[2] Its structure may contribute to the creation of novel drug candidates with specific therapeutic properties.^[2]

- Material Science: The compound is used as a component in the development of new materials, where its incorporation can lead to substances with unique characteristics like improved stability or reactivity.[2]
- Chemical Synthesis: It is a key building block for various heterocyclic derivatives, which are important in the agrochemical and fine chemical industries.[1]

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **Methyl 5-bromo-6-methylpicolinate** is associated with the following hazard statements:

- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation

The compound is designated with the GHS07 pictogram (Exclamation mark) and the signal word "Warning". Appropriate safety precautions, including the use of personal protective equipment, should be taken when handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.indiamart.com [m.indiamart.com]
- 2. Cas 1215860-20-0,Methyl 5-broMo-6-Methylpicolinate | lookchem [lookchem.com]
- 3. Methyl 5-broMo-6-Methylpicolinate CAS#: 1215860-20-0 [m.chemicalbook.com]

- 4. Methyl 5-bromo-6-methylpicolinate - CAS:1215860-20-0 - Sunway Pharm Ltd [3wpharm.com]
- 5. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 5-bromo-6-methylpicolinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b594140#physical-and-chemical-properties-of-methyl-5-bromo-6-methylpicolinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com